molecular formula C13H11ClN2O2 B13652333 Ethyl 3-(6-chloropyridazin-3-yl)benzoate

Ethyl 3-(6-chloropyridazin-3-yl)benzoate

Cat. No.: B13652333
M. Wt: 262.69 g/mol
InChI Key: MRWLJCIBOUPXPV-UHFFFAOYSA-N
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Description

Ethyl 3-(6-chloropyridazin-3-yl)benzoate is a chemical compound with the molecular formula C13H11ClN2O3 and a molecular weight of 278.69 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 3-(6-chloropyridazin-3-yl)benzoate typically involves the reaction of 3-(6-chloropyridazin-3-yl)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 3-(6-chloropyridazin-3-yl)benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-(6-chloropyridazin-3-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and binding affinities.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(6-chloropyridazin-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridazinyl group is known to enhance binding affinity and specificity, making it a valuable component in drug design .

Comparison with Similar Compounds

Ethyl 3-(6-chloropyridazin-3-yl)benzoate can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and binding properties.

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

ethyl 3-(6-chloropyridazin-3-yl)benzoate

InChI

InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-5-3-4-9(8-10)11-6-7-12(14)16-15-11/h3-8H,2H2,1H3

InChI Key

MRWLJCIBOUPXPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=NN=C(C=C2)Cl

Origin of Product

United States

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